molecular formula C6H7IN2 B078305 4-Iodophenylhydrazine CAS No. 13116-27-3

4-Iodophenylhydrazine

Cat. No. B078305
CAS RN: 13116-27-3
M. Wt: 234.04 g/mol
InChI Key: IQMLCMKMSBMMGR-UHFFFAOYSA-N
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Patent
US05667764

Procedure details

The title compound was synthesized in accordance with Reaction Scheme 2. The product obtained had the formula of compound (13), in which X and X1 represent C(CH3)2, R/R1 represent C22H14 /C45H29 and A represents Cl. 4-iodophenylhydrazine was prepared by the procedure of Blaikie et al., J. Chem. Soc., 313:296 (1924). Sodium nitrate (16.56 g, 0.24 mol, Aldrich) dissolved in water (100 ml) was added dropwise within 45 mins. to a solution of 4-iodoaniline (43.9 g, 0.20 mol, Aldrich) in ice-water (600 ml) and concentrated hydrochloric acid (200 ml) which was cooled to 0°-2° C. The reaction mixture was stirred for a further 30 minutess at 0°-2° C. then tin(II) chloride (151.68 g, 0.8 mol, Aldrich) in c.HCl (150 ml) was added dropwise over 90 mins. while maintaining the temp. of the reaction mixture between 0°-2° C. Following the addition, the resulting solution was warmed to room temperature and stirred for 3 hours. The yellow solid which had separated from the solution was then collected by filtration, placed in ice water (800 ml) and the pH adjusted to 10 with 25% aqueous potassium hydroxide solution. The resulting solid was collected by filtration, washed with a small amount of water and dried under vacuum. The product was then placed in toluene (400 ml) and filtered to remove insoluble impurities. Hexane (1200 ml) was added and upon cooling in the refrigerator yellow needles separated which were collected by filtration, washed with hexane (100 ml) and dried under high vacuum to give pure 4-Iodophenylhydrazine (23.36 g, 50%), m.p.=94° C.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound ( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Cl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.56 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
43.9 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
151.68 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([O-])([O-])=O.[Na+].[I:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1.[Sn](Cl)Cl>O.Cl>[I:6][C:7]1[CH:13]=[CH:12][C:10]([NH:11][NH2:1])=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Step Two
Name
compound ( 13 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Cl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
16.56 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
43.9 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
ice water
Quantity
600 mL
Type
solvent
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
151.68 g
Type
reactant
Smiles
[Sn](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 30 minutess at 0°-2° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
4-iodophenylhydrazine was prepared by the procedure of Blaikie et al., J
ADDITION
Type
ADDITION
Details
was added dropwise within 45 mins
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temp
CUSTOM
Type
CUSTOM
Details
between 0°-2° C
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The yellow solid which had separated from the solution
FILTRATION
Type
FILTRATION
Details
was then collected by filtration
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble impurities
ADDITION
Type
ADDITION
Details
Hexane (1200 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling in the refrigerator yellow needles
CUSTOM
Type
CUSTOM
Details
separated which
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with hexane (100 ml)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
IC1=CC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 23.36 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.